molecular formula C11H14N4O3S B6426796 1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2199305-21-8

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No. B6426796
CAS RN: 2199305-21-8
M. Wt: 282.32 g/mol
InChI Key: MYNOYSJYLDEOCU-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole compounds can vary widely. For example, 3-(1,3-thiazol-2-yloxy)pyridine has a molecular weight of 178.21 and is a liquid at room temperature .

Advantages and Limitations for Lab Experiments

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has a number of advantages and limitations for use in laboratory experiments. One advantage of using this compound is its ability to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. This can be beneficial for the study of inflammatory diseases and cancer. In addition, this compound has been found to possess antimicrobial activity, and has been used in the study of antibiotic resistance.
On the other hand, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and its synthesis process is complex and time-consuming. In addition, this compound is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has potential applications in a number of fields, and there are a number of potential future directions for its use. For example, further research could be conducted into its use as an anti-inflammatory agent, and its potential for use in the treatment of inflammatory diseases and cancer. In addition, further research could be conducted into its ability to act as an antimicrobial agent, and its potential for use in the study of antibiotic resistance. Furthermore, further research could be conducted into its ability to inhibit the enzyme acetylcholinesterase, and its potential for use in the study of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted into its potential for use in the development of new drugs and medical treatments.

Synthesis Methods

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can be synthesized through a multi-step synthesis process. First, a thiazole derivative is prepared by reacting pyridine with chloroacetyl chloride. This is then reacted with 1-bromo-2-methylpropane to form the corresponding thiazolium salt. The thiazolium salt is then reacted with sodium hydroxide to form the desired this compound.

Scientific Research Applications

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has a number of potential applications in scientific research. For example, it has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can be beneficial in the treatment of inflammatory diseases and cancer. In addition, this compound has been found to possess antimicrobial activity, and has been used in the study of antibiotic resistance. Furthermore, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This property may be useful in the study of neurological disorders, such as Alzheimer’s disease.

Safety and Hazards

The safety and hazards of thiazole compounds can also vary widely. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-9-12-2-5-15(9)11(17)14-4-1-8(7-14)18-10-13-3-6-19-10/h3,6,8H,1-2,4-5,7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOYSJYLDEOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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